molecular formula C15H12N2O3 B2753576 (Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one CAS No. 2161305-12-8

(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one

Cat. No.: B2753576
CAS No.: 2161305-12-8
M. Wt: 268.272
InChI Key: OVTJWWUGQKIRCL-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DJ001 is a highly specific, selective, and non-competitive inhibitor of protein tyrosine phosphatase sigma (PTPσ). It has an inhibitory concentration (IC50) of 1.43 micromolar. DJ001 is known for promoting the regeneration of hematopoietic stem cells, making it a significant compound in the field of regenerative medicine .

Preparation Methods

DJ001 can be synthesized through a series of organic reactions. The synthetic route involves the reaction of 3-nitroaniline with benzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acetophenone to yield DJ001. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide. Industrial production methods may involve optimization of these reactions to increase yield and purity .

Chemical Reactions Analysis

DJ001 undergoes various chemical reactions, including:

Scientific Research Applications

DJ001 has a wide range of scientific research applications:

    Chemistry: DJ001 is used as a model compound in studying the inhibition of protein tyrosine phosphatases, which are crucial in cellular signaling pathways.

    Biology: In biological research, DJ001 is utilized to study the regeneration of hematopoietic stem cells and their role in blood cell formation.

    Medicine: DJ001 has potential therapeutic applications in treating conditions related to bone marrow suppression and radiation-induced damage.

    Industry: DJ001 is used in the development of new drugs and therapeutic agents targeting protein tyrosine phosphatases

Mechanism of Action

DJ001 exerts its effects by specifically inhibiting protein tyrosine phosphatase sigma through non-competitive, allosteric binding. This inhibition leads to the activation of RhoGTPase and RAC1, which in turn induces the expression of BCL-XL, a protein that prevents apoptosis. By suppressing radiation-induced apoptosis of hematopoietic stem cells, DJ001 promotes their regeneration and enhances hematologic recovery .

Comparison with Similar Compounds

DJ001 is unique due to its high specificity and selectivity for protein tyrosine phosphatase sigma. Similar compounds include:

DJ001 stands out due to its non-competitive inhibition mechanism and its specific action on protein tyrosine phosphatase sigma, making it a valuable tool in regenerative medicine and therapeutic research.

Properties

IUPAC Name

(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(12-5-2-1-3-6-12)9-10-16-13-7-4-8-14(11-13)17(19)20/h1-11,16H/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTJWWUGQKIRCL-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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